4-(Dimethylamino)-2,6-dimethylisophthalaldehyde: Structural Elucidation, Synthesis, and Advanced Applications
4-(Dimethylamino)-2,6-dimethylisophthalaldehyde: Structural Elucidation, Synthesis, and Advanced Applications
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of advanced organic materials and targeted drug development, the design of highly conjugated "push-pull" systems is paramount for developing environment-sensitive fluorophores, molecular rotors, and covalent organic frameworks (COFs). 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde (CAS: 4980-20-5) represents a highly specialized, sterically hindered, multi-functional aromatic core[1].
Featuring a potent electron-donating dimethylamino group (-NMe₂) opposed by two strongly electron-withdrawing formyl groups (-CHO), this molecule forms an asymmetric
Physicochemical Profiling & Structural Elucidation
The structural uniqueness of 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde lies in the synergistic electronic effects and steric crowding on the benzene ring. The two methyl groups at positions 2 and 6 force the adjacent dimethylamino group out of strict coplanarity with the aromatic ring, creating a pre-twisted conformation. This steric hindrance is a critical design feature for Twisted Intramolecular Charge Transfer (TICT) fluorophores.
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| IUPAC Name | 4-(dimethylamino)-2,6-dimethylbenzene-1,3-dicarbaldehyde |
| CAS Registry Number | 4980-20-5[2] |
| Molecular Formula | C₁₂H₁₅NO₂[2] |
| Molecular Weight | 205.25 g/mol [1] |
| Topological Polar Surface Area (TPSA) | ~37.3 Ų |
| H-Bond Donors / Acceptors | 0 / 3 (2x Carbonyl Oxygen, 1x Amine Nitrogen) |
| Rotatable Bonds | 3 |
| Electronic Architecture | Asymmetric |
Mechanistic Synthesis: The Double Vilsmeier-Haack Formylation
The synthesis of 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde is a masterclass in exploiting electronic directing effects. It is achieved via a double Vilsmeier-Haack formylation[3][4] starting from 3,5-dimethyl-N,N-dimethylaniline .
Causality of the Reaction Design
Standard electrophilic aromatic substitutions typically stop after the addition of one electron-withdrawing group due to ring deactivation. However, in 3,5-dimethyl-N,N-dimethylaniline, the ring is exceptionally electron-rich. The strong positive mesomeric effect (+M) of the -NMe₂ group, combined with the positive inductive (+I) and hyperconjugative (+H) effects of the two meta-methyl groups, creates intense nucleophilicity at the ortho and para positions (positions 2, 4, and 6).
When exposed to the Vilsmeier reagent (chloromethyleneiminium ion), the first formylation occurs rapidly. While this first -CHO group deactivates the ring, the combined donor effects of the remaining substituents maintain sufficient nucleophilicity to allow a second formylation at elevated temperatures[3].
Figure 1: Stepwise mechanistic pathway for the double Vilsmeier-Haack formylation.
Reactivity & Derivatization Potential
The presence of two highly reactive aldehyde groups makes this compound an ideal bifunctional electrophile.
Table 2: Chemical Reactivity Profile
| Functional Group | Reaction Type | Typical Reagents | Product Class / Application |
| Aldehyde (x2) | Knoevenagel Condensation | Malononitrile, Piperidine (cat.) | Dicyanovinyl derivatives (Molecular Rotors) |
| Aldehyde (x2) | Schiff Base Condensation | Primary diamines, Acetic Acid (cat.) | Imine-linked COFs / Chemosensors |
| Aldehyde (x2) | Wittig Reaction | Phosphonium ylides, Base | Extended π-conjugated materials |
| Dimethylamino | Oxidation | H₂O₂ or mCPBA | N-oxide derivatives (Solubility tuning) |
Applications in Advanced Materials & Drug Development
The dual-aldehyde functionality allows for divergent synthetic pathways, making it a highly versatile building block.
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Environment-Sensitive Fluorophores : By extending the conjugation via Knoevenagel condensation, researchers can synthesize fluorophores that exhibit strong solvatochromism. The steric clash between the dimethylamino group and the adjacent methyls facilitates the formation of a TICT state, making these molecules excellent probes for measuring intracellular viscosity or lipid membrane tension.
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Covalent Organic Frameworks (COFs) : The rigid, meta-substituted dialdehyde geometry is perfect for condensing with multi-topic amines (e.g., melamine or porphyrin-based tetraamines) to form highly ordered, porous 2D or 3D COFs used in drug delivery and catalysis.
Figure 2: Divergent synthetic applications leveraging the dialdehyde functionality.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each critical parameter is explained to ensure reproducibility and scientific integrity.
Protocol A: Double Vilsmeier-Haack Synthesis of the Core Dialdehyde
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Vilsmeier Reagent Preparation : In an oven-dried, argon-purged flask, add anhydrous N,N-dimethylformamide (DMF) (4.0 equiv). Cool to 0 °C using an ice bath. Dropwise add Phosphorus oxychloride (POCl₃) (3.5 equiv).
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Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Thermal runaway at this stage degrades the reagent into inactive dimethylamine hydrochloride and carbon monoxide, destroying the yield.
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Substrate Addition : Dissolve 3,5-dimethyl-N,N-dimethylaniline (1.0 equiv) in a minimal amount of anhydrous DMF and add dropwise to the Vilsmeier reagent at 0 °C.
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Thermal Activation : Slowly raise the temperature to 85–90 °C and stir for 12 hours.
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Causality: The first formyl group exerts a strong electron-withdrawing effect (-M). Elevated thermal energy is strictly required to overcome the increased activation barrier for the second electrophilic aromatic substitution.
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Quenching & Hydrolysis : Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize with 20% aqueous NaOH until the pH reaches 7-8.
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Causality: The intermediate exists as an iminium salt. Cold aqueous hydrolysis converts the iminium species to the final aldehydes while preventing base-catalyzed Cannizzaro disproportionation of the newly formed dialdehyde.
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Isolation : Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexanes/EtOAc).
Protocol B: Knoevenagel Condensation for Fluorophore Generation
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Reaction Setup : Dissolve 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde (1.0 equiv) and malononitrile (2.2 equiv) in absolute ethanol.
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Catalysis : Add 3 drops of piperidine.
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Causality: Piperidine acts as a mild base to deprotonate the active methylene of malononitrile, forming a highly nucleophilic carbanion without triggering side reactions.
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Reflux : Heat the mixture to reflux for 4 hours.
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Causality: Refluxing drives the dehydration step following the initial aldol-type addition, ensuring the formation of the fully conjugated dicyanovinyl double bonds.
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Isolation : Cool the reaction to 0 °C. Filter the resulting brightly colored precipitate and wash with cold ethanol.
References
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EPA CompTox Chemicals Dashboard . "Benzaldehyde, 2-(methylphenylamino)- - Similar Compounds" (Contains DTXSID30198080 / CAS 4980-20-5 data). Environmental Protection Agency. URL:[Link]
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Global Substance Registration System (GSRS) . "4-(DIMETHYLAMINO)-2,6-DIMETHYLISOPHTHALALDEHYDE". National Institutes of Health (NIH). URL:[Link]
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Master Organic Chemistry . "Vilsmeier-Haack Reaction - Mechanism and Examples". URL:[Link]
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Wikipedia . "Vilsmeier–Haack reaction". Wikimedia Foundation. URL:[Link]
